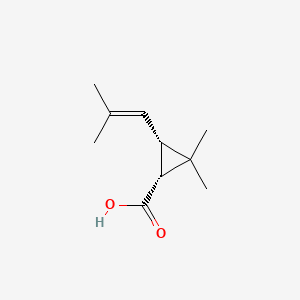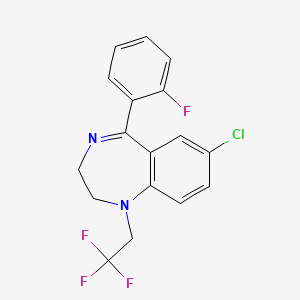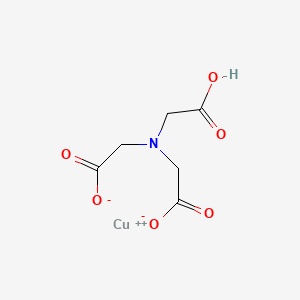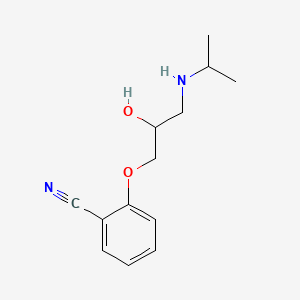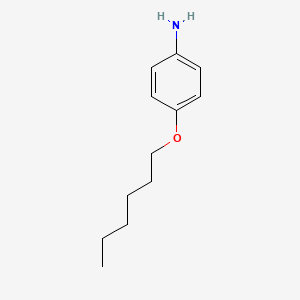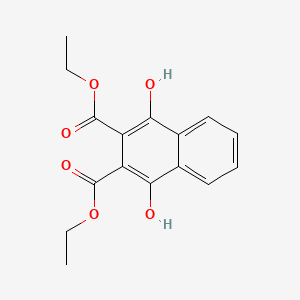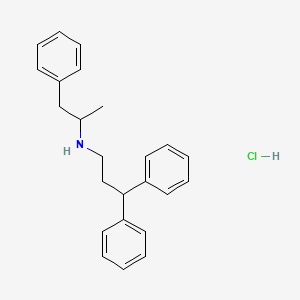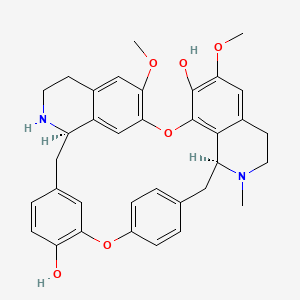
Daphnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daphnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Applications De Recherche Scientifique
1. Potential Treatment for Chagas' Disease
Daphnoline, a bisbenzylisoquinoline alkaloid, has been studied for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas' disease. Research indicates that daphnoline significantly reduces parasitemia and increases the parasitological cure rate in a murine model. It demonstrates a higher negative serological rate compared to other drugs, suggesting its potential as an effective treatment for both acute and chronic Chagas' disease (Fournet et al., 2000).
2. Structural and Synthetic Study in Medicinal Chemistry
The total synthesis of daphnoline, part of the Daphniphyllum alkaloids, has been achieved. These alkaloids, known for their various biological activities such as anticancer and antioxidant properties, are of significant interest in medicinal chemistry. The structural complexity of daphnoline, with its hexacyclic scaffold and tetrasubstituted arene moiety, poses a challenge and an opportunity for advancing synthetic methods (Lu et al., 2013).
3. Role in Pharmacophore Development
Daphnoline, as a quinoline compound, contributes to the broad spectrum of biological activities seen in quinoline-based compounds. Quinolines are essential in developing molecules with medical benefits, especially in anticancer, anti-malarial, and anti-microbial activities. Their synthetic versatility allows for a wide range of structurally diverse derivatives, making them significant in drug discovery and development (Solomon & Lee, 2011).
4. Comparative Study in Ecotoxicology
Daphnoline has been used in comparative studies of acute and chronic toxicity of various substances in aquatic organisms like Daphnia magna. Such studies help in understanding the environmental impact and toxicity profiles of different compounds, aiding in environmental risk assessments and the development of safer pharmaceuticals and chemicals (Zhao & Wang, 2011).
Propriétés
Numéro CAS |
479-36-7 |
|---|---|
Nom du produit |
Daphnoline |
Formule moléculaire |
C35H36N2O6 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
(1R,14S)-20,25-dimethoxy-15-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C35H36N2O6/c1-37-13-11-23-18-32(41-3)34(39)35-33(23)27(37)15-20-4-7-24(8-5-20)42-29-16-21(6-9-28(29)38)14-26-25-19-31(43-35)30(40-2)17-22(25)10-12-36-26/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m1/s1 |
Clé InChI |
AKGWXHYTRBFUAD-SXOMAYOGSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC |
Synonymes |
daphnoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)
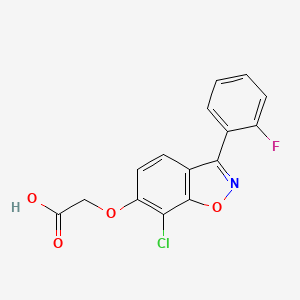
![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
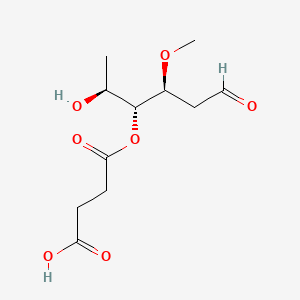
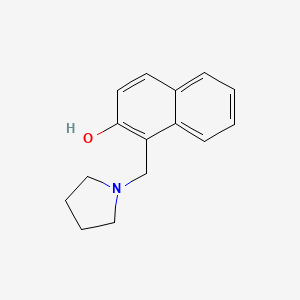
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
